Pemoline-d5

Description

Contextualizing Pemoline-d5 as a Deuterated Analytical Standard and Research Tool

This compound is primarily utilized as an internal standard for the quantitative analysis of pemoline in various biological matrices. lgcstandards.comlcms.cz In techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the addition of a known quantity of a deuterated standard like this compound allows for precise and accurate measurement of the non-deuterated (or "light") analogue. lcms.czresolvemass.ca This is because deuterated standards exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, but are distinguishable by their higher molecular weight due to the presence of deuterium (B1214612) atoms. resolvemass.ca This mass difference is readily detected by mass spectrometry, enabling researchers to correct for any sample loss or variability during the analytical process.

The purity and well-defined isotopic enrichment of this compound are critical for its function as an analytical standard. lgcstandards.com Commercially available this compound is typically offered as a neat (pure) substance or in calibrated solutions, with specified purity levels often exceeding 95%. lgcstandards.comlipomed-shop.com

The Foundational Significance of Stable Isotope Labeling in Modern Chemical Biology and Pharmaceutical Research

The use of stable isotope-labeled compounds, such as those containing deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is a cornerstone of modern scientific investigation. symeres.comcreative-proteomics.com This technique, known as stable isotope labeling, involves the incorporation of these non-radioactive isotopes into molecules to act as tracers. silantes.comwikipedia.org Unlike radioactive isotopes, stable isotopes are safe for use in a wide array of biological and chemical studies without the need for specialized handling precautions associated with radioactivity. silantes.com

In chemical biology and pharmaceutical research, stable isotope labeling has numerous applications:

Metabolic Pathway Tracing: By introducing isotopically labeled compounds into biological systems, researchers can track their metabolic fate, elucidating complex biochemical pathways and identifying metabolites. symeres.comsimsonpharma.com

Pharmacokinetic Studies: Deuterated compounds are instrumental in drug metabolism and pharmacokinetic (DMPK) research, helping to determine how drugs are absorbed, distributed, metabolized, and excreted by the body. symeres.comsimsonpharma.com

Quantitative Analysis: Stable isotope-labeled compounds serve as ideal internal standards in quantitative mass spectrometry, enhancing the accuracy and precision of measurements. resolvemass.casymeres.com

Mechanistic Studies: The kinetic isotope effect, a change in the rate of a chemical reaction upon substitution of an atom with one of its isotopes, can be exploited using deuterated compounds to investigate reaction mechanisms. symeres.com

Overview of Research Paradigms and Theoretical Frameworks Applicable to Deuterated Compounds

The application of deuterated compounds like this compound is grounded in several key scientific principles and analytical frameworks. Mass spectrometry (MS) is a primary technique that leverages the mass difference between deuterated and non-deuterated molecules for their detection and quantification. wikipedia.orgthermofisher.com Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool that can distinguish between hydrogen and deuterium, providing detailed structural information about labeled molecules. symeres.comwikipedia.org

The theoretical basis for the utility of deuterated compounds in quantitative analysis lies in the principle of isotope dilution. This method involves adding a known amount of an isotopically labeled standard to a sample. The ratio of the labeled to unlabeled compound is then measured, allowing for the calculation of the initial concentration of the unlabeled analyte with high accuracy.

Delimitation of Research Focus for this compound Studies

Research involving this compound is highly specific and is primarily concentrated on its role as an analytical tool. The focus of such studies is not on the pharmacological effects of this compound itself, but rather on its application in the precise quantification of pemoline. This is particularly relevant in forensic toxicology and anti-doping analysis, where the detection and quantification of prohibited substances are of utmost importance.

Furthermore, studies may involve the synthesis and characterization of this compound to ensure its suitability as a reference material. smolecule.com This includes confirming its chemical structure and isotopic purity through techniques like NMR and mass spectrometry. smolecule.comresearchgate.net The research, therefore, remains within the domain of analytical chemistry and its application to pharmaceutical and forensic sciences.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₉H₃D₅N₂O₂ | lgcstandards.com |

| Molecular Weight | 181.2 g/mol | lgcstandards.com |

| CAS Number | 70838-73-2 | lgcstandards.com |

| Synonyms | 2-Amino-5-(phenyl-d5)-4(5H)-oxazolone, Azoxodone-d5, Tradon-d5, Volital-d5 | lgcstandards.com |

| Purity | >95% (HPLC) | lgcstandards.com |

| Isotope | Deuterium | lgcstandards.com |

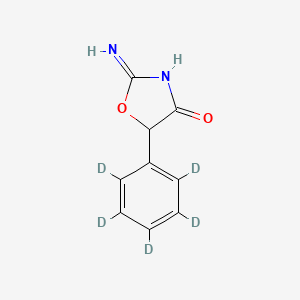

Structure

3D Structure

Properties

CAS No. |

70838-73-2 |

|---|---|

Molecular Formula |

C9H8N2O2 |

Molecular Weight |

181.20 g/mol |

IUPAC Name |

2-imino-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-oxazolidin-4-one |

InChI |

InChI=1S/C9H8N2O2/c10-9-11-8(12)7(13-9)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11,12)/i1D,2D,3D,4D,5D |

InChI Key |

NRNCYVBFPDDJNE-RALIUCGRSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2C(=O)NC(=N)O2)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)NC(=N)O2 |

Origin of Product |

United States |

Synthetic Methodologies for Deuterated Pemoline Analogs

Precursor-Based Deuteration Strategies for Pemoline-d5 Synthesis

The most direct and regioselective methods for synthesizing this compound involve the use of starting materials already enriched with deuterium (B1214612) at the desired positions. This "bottom-up" approach ensures that the five deuterium atoms are precisely located on the phenyl ring, avoiding unwanted isotopic scrambling.

Synthesis Routes Initiated from Deuterated Aromatic Starting Materials

A robust strategy for the synthesis of this compound begins with a fully deuterated aromatic precursor, such as benzene-d6 (B120219). This ensures the pentadeuterated phenyl moiety is incorporated from the start. The synthesis of this compound can be logically extrapolated from established methods for similar deuterated compounds and non-deuterated pemoline.

A plausible synthetic pathway is as follows:

Preparation of Acetophenone-d5: Benzene-d6 can be converted to acetophenone-d5 via a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Conversion to Mandelic Acid-d5: The resulting acetophenone-d5 serves as a key intermediate. It can be converted to mandelic acid-d5. One common laboratory-scale method involves the hydrolysis of mandelonitrile-d5, which is formed from the reaction of benzaldehyde-d5 (obtainable from the deuterated starting material) with sodium cyanide. orgsyn.org An alternative route involves the hydrolysis of dichloroacetophenone-d5. orgsyn.org

Esterification: The mandelic acid-d5 is then esterified, typically using ethanol (B145695) or methanol (B129727) under acidic conditions, to yield the corresponding ethyl or methyl mandelate-d5. mdma.ch

Cyclocondensation: The final step is the crucial ring-closing reaction. Ethyl mandelate-d5 is condensed with guanidine (B92328) in a boiling alcoholic solution. This reaction proceeds via the release of ammonia (B1221849) to form the 2-imino-5-(phenyl-d5)-4-oxazolidinone structure, yielding this compound. mdma.chacs.org

A 1978 study by Andresen and Weitzenkorn specifically described the synthesis of this compound for use as a metabolic probe, highlighting the utility of this precursor-based approach. sbq.org.br

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Benzene-d6, Acetyl chloride | AlCl₃ (Lewis Acid) | Acetophenone-d5 |

| 2 | Acetophenone-d5 | 1. NaCN, H⁺2. H₃O⁺, heat | Mandelic acid-d5 |

| 3 | Mandelic acid-d5, Ethanol | H₂SO₄ (catalyst), reflux | Ethyl mandelate-d5 |

| 4 | Ethyl mandelate-d5, Guanidine | Ethanolic NaOH, reflux | This compound |

Approaches Utilizing Mandelic Acid-d5 and its Derivatives

The cornerstone of many pemoline syntheses is the reaction between a mandelic acid derivative and a guanidine source. reddit.com When mandelic acid-d5 or its esters are used, this method provides a direct and efficient route to the final deuterated product. The most common industrial and laboratory preparation of pemoline involves the condensation of an alkyl mandelate (B1228975) with guanidine. mdma.chsciencemadness.org

The reaction is typically carried out by first preparing a solution of free guanidine from one of its salts (e.g., guanidine hydrochloride or nitrate) with a base like sodium hydroxide (B78521) or sodium ethoxide in an alcohol solvent. mdma.chsciencemadness.org The mandelic acid-d5 ester is then added to this solution, and the mixture is heated to reflux. The cyclization reaction forms the oxazolidinone ring, precipitating this compound upon cooling or acidification. mdma.ch Yields for the non-deuterated analogue are reported to be high, often around 90%.

Direct Deuterium Exchange Methods in Pemoline Scaffold Derivatization

Direct deuterium exchange methods involve introducing deuterium into the fully-formed pemoline molecule or a late-stage precursor. These "top-down" approaches can be more atom-economical but often face challenges in controlling the exact position and level of deuteration.

Catalytic Deuterium Incorporation Techniques

Homogeneous and heterogeneous transition metal catalysts are widely used for hydrogen-deuterium exchange (H/D exchange) on aromatic rings. uni-rostock.de Catalysts based on iridium, rhodium, ruthenium, and platinum can activate C-H bonds, allowing them to be replaced by deuterium from a source like deuterium gas (D₂) or heavy water (D₂O). acs.orgacs.orgresearchgate.net

For pemoline, this would involve treating the compound with a suitable catalyst in the presence of a deuterium source. For instance, iridium catalysts are known for their ability to direct H/D exchange to the ortho positions of a directing group. uni-rostock.de In pemoline, the heterocyclic ring could potentially direct the catalyst to the C-H bonds of the attached phenyl ring. Similarly, platinum-on-carbon (Pt/C) has been shown to be effective for the deuteration of various aromatic rings using D₂O. researchgate.net

A key challenge with this method is regioselectivity. Without strong directing effects, a mixture of deuterated isotopologues (d1, d2, d3, etc.) may be formed. The conditions required might also be harsh and could potentially degrade the pemoline molecule itself.

| Catalyst System | Deuterium Source | Typical Conditions | Selectivity Notes |

| Iridium (e.g., Crabtree's catalyst) | D₂ gas | Room temperature, CH₂Cl₂ | High ortho-selectivity to directing groups |

| Platinum on Carbon (Pt/C) | D₂O | 25-100 °C, H₂ atmosphere | Effective for electron-rich aromatics |

| Iron-NHC Complex | Benzene-d6 | 50-80 °C, N₂ atmosphere | Regioselective for sterically accessible C-H bonds acs.org |

| Rhodium/Ruthenium Nanoparticles | D₂ gas | 55 °C, THF | Selectivity depends on ligand shell and substrate acs.orgnih.gov |

Solvent-Mediated Deuteration Approaches (e.g., D2O-Based Methods)

Deuterium can be incorporated into aromatic molecules by using a deuterated solvent, which acts as both the solvent and the deuterium source. These reactions are often promoted by acid, base, or heat. For example, heating an aromatic compound in a solution of sodium deuteroxide (NaOD) in supercritical D₂O can lead to extensive deuteration. Another method involves using a strong base like potassium tert-butoxide (KOtBu) in a deuterated polar aprotic solvent like DMSO-d6.

Silver-catalyzed methods using D₂O have also been developed for the regioselective deuteration of electron-rich heterocycles and arenes under neutral conditions. nih.gov For a substrate like pemoline, a silver salt could potentially catalyze H/D exchange on the phenyl ring. nih.gov Visible light-promoted methods using a cobalt catalyst and D₂O have also been shown to be effective for H/D exchange in certain systems. chinesechemsoc.org

These methods are powerful but can lack specificity. The high temperatures and strong basic or acidic conditions may not be compatible with the functional groups present in the pemoline molecule, potentially leading to decomposition.

Optimization of Deuteration Efficiency and Regioselectivity in this compound Synthesis

Optimizing the synthesis of this compound involves maximizing the incorporation of deuterium at the desired positions (efficiency) while minimizing it at undesired positions (regioselectivity).

Deuteration Efficiency: In precursor-based synthesis, the efficiency is determined by the isotopic purity of the starting materials. Using benzene-d6 or mandelic acid-d5 with high isotopic enrichment (>98%) ensures a high level of deuteration in the final product. In direct exchange methods, efficiency is influenced by several factors:

Catalyst: The choice and loading of the catalyst are critical.

Deuterium Source: The concentration and type of deuterium source (e.g., D₂O, D₂ gas) affect the exchange rate.

Reaction Conditions: Temperature, pressure, and reaction time must be carefully controlled to drive the exchange to completion without causing side reactions.

The following table, adapted from a study on the reductive deuteration of acyl chlorides, illustrates how reaction parameters can be optimized to maximize deuterium incorporation.

| Entry | SmI₂ (equiv.) | D₂O (equiv.) | Time (min) | Yield (%) | Deuterium Incorporation (%) |

| 1 | 5 | 100 | 0.5 | 96 | 98 |

| 2 | 5 | 75 | 0.5 | 98 | 98 |

| 3 | 5 | 50 | 0.5 | 98 | 98 |

| 4 | 5 | 30 | 0.5 | 98 | 98 |

| 5 | 5 | 20 | 0.5 | 85 | 98 |

| 6 | 4 | 30 | 0.5 | 75 | 98 |

Regioselectivity: Controlling the specific site of deuteration is paramount.

Precursor-Based Methods: These strategies offer the highest regioselectivity, as the deuterium is built into the phenyl ring of the precursor. This guarantees that only the five phenyl hydrogens are replaced.

Direct Exchange Methods: Regioselectivity is a significant challenge. For catalytic methods, the inherent electronic properties of the substrate and the use of directing groups are key. For pemoline, the oxazolidinone ring and its substituents would influence the electron density of the phenyl ring, guiding the catalyst to specific positions (e.g., ortho, meta, or para). Studies on other heterocyclic systems show that deuteration often occurs at the most sterically accessible or electronically activated positions. acs.orgnih.govosti.gov Achieving specific pentadeuteration on the phenyl ring without any exchange on the heterocyclic ring via direct exchange would be exceptionally difficult and likely result in a mixture of products.

Scalability Considerations for Research-Grade this compound Production

Scaling up the synthesis of this compound from a laboratory scale to produce research-grade quantities (typically in the gram to multi-gram range) presents several challenges and considerations that must be addressed to ensure efficiency, safety, and purity of the final product.

Reagent Sourcing and Cost: The primary cost driver in this synthesis is the deuterated starting material, d5-mandelic acid. For larger-scale production, securing a reliable supplier with consistent isotopic purity is paramount. The cost of other reagents like cyanamide, solvents, and catalysts also becomes a more significant factor and needs to be optimized.

Reaction Conditions and Equipment: The esterification and cyclocondensation reactions may require elevated temperatures. When scaling up, efficient heat transfer becomes critical to maintain a consistent reaction temperature throughout the larger reaction volume. This often necessitates the transition from simple round-bottom flasks with heating mantles to jacketed glass reactors that allow for precise temperature control via a circulating fluid.

Work-up and Purification: The isolation and purification of the final product are critical for obtaining research-grade material. On a larger scale, simple filtration and recrystallization might become less efficient.

Filtration: Large quantities of precipitate can be cumbersome to handle with standard laboratory glassware. The use of larger Buchner funnels or even small-scale filtration units may be necessary.

Recrystallization: Finding a suitable solvent system for large-scale recrystallization that provides good recovery and high purity can be challenging. The volume of solvent required increases significantly, which has cost and disposal implications.

Chromatography: While column chromatography is an excellent purification technique, it can be time-consuming and require large volumes of solvent for multi-gram quantities. Automated flash chromatography systems can offer a more efficient alternative for larger scales.

Safety Considerations: Handling larger quantities of reagents and solvents increases the associated risks. A thorough safety assessment is required, considering the flammability of solvents and the toxicity of reagents like cyanamide. The scale-up should be conducted in a well-ventilated fume hood or a walk-in hood, with appropriate personal protective equipment.

Solvent Selection: Investigating alternative, less hazardous, and more cost-effective solvents.

Catalyst Loading: Optimizing the amount of catalyst used to minimize cost without significantly impacting reaction time or yield.

Reaction Time: Carefully monitoring the reaction progress to avoid unnecessarily long reaction times, which can lead to side product formation.

A summary of key scalability considerations is provided in the table below.

| Factor | Laboratory Scale (mg to g) | Research-Grade Scale (g to 100g) | Key Considerations for Scale-Up |

| Starting Material | Small quantities of d5-mandelic acid | Larger, bulk quantities of d5-mandelic acid | Sourcing, cost, and isotopic purity verification. |

| Reaction Vessels | Round-bottom flasks | Jacketed glass reactors | Efficient heat transfer and temperature control. |

| Heating/Cooling | Heating mantles, ice baths | Circulating temperature control units | Precise and uniform temperature management. |

| Purification | Recrystallization, manual column chromatography | Large-scale recrystallization, automated flash chromatography | Efficiency, solvent volume, and purity. |

| Safety | Standard laboratory precautions | Enhanced safety protocols, use of larger fume hoods or walk-in hoods | Handling of larger quantities of hazardous materials. |

By carefully addressing these scalability factors, a robust and efficient process for the production of research-grade this compound can be established.

Advanced Analytical Characterization and Purity Assessment of Pemoline D5

Spectroscopic Confirmation of Deuterium (B1214612) Incorporation and Structural Integrity

Spectroscopic methods are indispensable for the detailed structural elucidation of deuterated molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide complementary information that, when combined, offers a comprehensive characterization of Pemoline-d5.

NMR spectroscopy is a powerful, non-destructive technique for analyzing the structure of molecules in solution. For isotopically labeled compounds like this compound, both proton (¹H) and deuterium (²H) NMR are used to confirm the success of the deuteration process.

Proton NMR (¹H NMR) is a primary tool for verifying the specific positions of deuterium atoms on a molecule. This is achieved by comparing the ¹H NMR spectrum of the deuterated compound with that of its non-deuterated counterpart. In the case of Pemoline, the ¹H NMR spectrum would show characteristic signals for the protons on the phenyl group. For this compound, where the five hydrogen atoms on the phenyl ring are replaced with deuterium atoms, these signals are expected to be absent or significantly diminished in intensity. researchgate.netd-nb.info This absence provides clear evidence that deuteration has occurred at the intended location. The remaining protons on the oxazolidinone ring would still be present, confirming the integrity of the core molecular structure.

While ¹H NMR confirms the absence of protons, Deuterium NMR (²H NMR) allows for the direct observation of the deuterium nuclei. In the ²H NMR spectrum of this compound, a signal would be expected in the aromatic region, corresponding to the chemical environment of the deuterium atoms on the phenyl ring. The presence and chemical shift of this signal provide direct, unambiguous proof of deuterium incorporation and can be used to assess isotopic enrichment.

Mass spectrometry is a critical technique for determining the molecular weight and elemental formula of a compound, and it is particularly vital for assessing the isotopic purity of labeled compounds.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the exact molecular formula. The theoretical exact mass of non-deuterated Pemoline (C₉H₈N₂O₂) is 176.058577502 Da. nih.gov For this compound (C₉H₃D₅N₂O₂), the calculated theoretical exact mass is approximately 181.0900 Da. HRMS analysis is used to confirm that the measured exact mass matches this theoretical value, providing strong evidence for the correct elemental composition and the incorporation of five deuterium atoms. lcms.czuky.edu

A certificate of analysis for a commercial batch of this compound confirms an isotopic purity of 99.6%. lgcstandards.com The mass distribution data further details the isotopic enrichment. lgcstandards.com

Isotopic Distribution of this compound

| Isotope | Normalized Intensity |

|---|---|

| d0 | 0.00% |

| d1 | 0.00% |

| d2 | 0.11% |

| d3 | 0.14% |

| d4 | 1.61% |

| d5 | 98.15% |

This table presents the isotopic distribution for a sample of this compound, demonstrating high enrichment of the d5 species. Data sourced from a Certificate of Analysis. lgcstandards.com

Tandem Mass Spectrometry (MS/MS) is employed to further confirm the structure of a molecule by analyzing its fragmentation patterns. shimadzu.comuni-mainz.de In an MS/MS experiment, the parent ion (in this case, the molecular ion of this compound) is isolated and then fragmented. The resulting fragment ions are analyzed to create a fragmentation spectrum.

For this compound, the fragmentation pattern would be compared to that of unlabeled Pemoline. Fragments that retain the deuterated phenyl group will exhibit a mass shift of +5 atomic mass units compared to the corresponding fragments from the non-deuterated standard. For example, a significant fragment in the mass spectrum of Pemoline corresponds to the phenyl portion of the molecule. This fragment's mass would increase by 5 Da in the this compound spectrum, confirming that the deuterium labels are located on the phenyl ring.

Expected MS/MS Fragmentation Mass Shifts for this compound

| Fragment Description | Pemoline (C₉H₈N₂O₂) Expected m/z | This compound (C₉H₃D₅N₂O₂) Expected m/z | Mass Shift (Da) |

|---|---|---|---|

| Molecular Ion [M+H]⁺ | 177 | 182 | +5 |

| Fragment containing Phenyl Ring | e.g., 106 | e.g., 111 | +5 |

| Fragment without Phenyl Ring | X | X | 0 |

This table illustrates the expected mass shifts in key fragments during MS/MS analysis, which serves to confirm the location of the deuterium atoms.

Mass Spectrometry (MS) for Isotopic Purity and Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are indispensable for the separation, identification, and purity assessment of pharmaceutical compounds and their isotopically labeled analogs. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques routinely utilized for this purpose, each offering distinct advantages for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely used technique for assessing the purity of non-volatile or thermally sensitive compounds like this compound. The method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Chromatographic Column | Reversed-Phase C8, 5 µm, 4.6 x 150 mm | Standard for separation of moderately polar compounds like pemoline. nih.gov |

| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 5.1) (30:70 v/v) | A common mobile phase composition providing good resolution for related compounds. mdpi.com |

| Flow Rate | 1.0 mL/min | Typical flow rate for analytical scale HPLC, balancing analysis time and efficiency. |

| Detection Wavelength | 215 nm | Provides sensitive detection for the pemoline structure. nih.gov |

| Injection Volume | 20 µL | Standard injection volume for analytical HPLC. mdpi.com |

| Column Temperature | 40 °C | Maintains consistent retention times and improves peak shape. mdpi.com |

| Internal Standard | 5-methyl-5-phenylhydantoin | Used in validated methods for non-deuterated pemoline to ensure accuracy. nih.gov |

| Linearity Range | 1–50 µg/mL (r² > 0.99) | Demonstrates a proportional response over a relevant concentration range. mdpi.comresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional sensitivity and specificity, making it the preferred method for confirmation and definitive identification. fda.gov However, compounds like pemoline, which contain polar functional groups and have low volatility, are not directly amenable to GC analysis. jfda-online.com They must first be chemically modified in a process called derivatization to increase their volatility and thermal stability. jfda-online.comdergipark.org.tr

For sympathomimetic amines and related structures, derivatization is often achieved through acylation using reagents like heptafluorobutyric anhydride (B1165640) (HFBA). oup.com This process replaces active hydrogens on the molecule with a non-polar fluoroacyl group, creating a derivative that is stable and volatile enough to travel through the GC column. The derivatized sample is then injected into the GC, where it is separated from other components based on boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio. This provides a unique mass spectrum, or "fingerprint," for the derivatized this compound, allowing for unambiguous identification and differentiation from the non-deuterated form and other impurities. The use of deuterated internal standards is a cornerstone of this type of analysis. fda.govoup.com

Mechanistic Investigations and in Vitro Pharmacological Studies Utilizing Pemoline D5

Receptor Binding Affinity and Ligand-Target Interaction Profiling

The characterization of a compound's interaction with specific receptors is fundamental to understanding its pharmacological profile. For CNS stimulants like pemoline, the primary targets are often monoamine transporters. neupsykey.com In vitro binding assays are employed to quantify the affinity of a ligand for these transporters. In such experiments, Pemoline-d5 serves as a critical analytical tool to ensure the accuracy of concentration measurements of pemoline.

Pemoline's stimulant effects are believed to be mediated primarily through the dopaminergic system. nih.gov It acts as a dopamine (B1211576) reuptake inhibitor by binding to the dopamine transporter (DAT). neupsykey.comwikipedia.org This action increases the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. neupsykey.comwikipedia.org Unlike many other stimulants, pemoline is considered a selective dopamine reuptake inhibitor with only weak activity as a dopamine-releasing agent. wikipedia.org Studies have shown a significant correlation between the in vitro dopamine transporter binding affinities of various stimulants and their in vivo effects on arousal. neupsykey.com The affinity of a compound for a transporter is often expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the transporter's activity.

| Compound | Target | Assay Type | Affinity Value (IC50 nM) | Source |

|---|---|---|---|---|

| Pemoline | Dopamine Transporter (DAT) | Reuptake Inhibition | Data Not Specifically Quantified in Provided Sources | neupsykey.comwikipedia.orgwikipedia.org |

While sources confirm Pemoline's activity at DAT, specific IC50 values were not available in the provided search results. Such studies would utilize this compound as an internal standard for quantification.

In contrast to its effects on the dopaminergic system, pemoline demonstrates minimal interaction with the noradrenergic system. wikipedia.org It has little to no significant activity at the norepinephrine (B1679862) transporter (NET). neupsykey.comturkupetcentre.net This selectivity for the dopamine transporter over the norepinephrine transporter is a distinguishing feature of pemoline compared to other stimulants like amphetamines, which typically affect both systems. neupsykey.comwikipedia.org The lack of significant noradrenergic activity contributes to pemoline's profile of having minimal cardiovascular or sympathomimetic side effects. nih.govwikipedia.org The selectivity is determined by comparing the binding affinities (Ki) or functional inhibition (IC50) at DAT versus NET.

| Compound | Target | Assay Type | Affinity/Activity | Source |

|---|---|---|---|---|

| Pemoline | Norepinephrine Transporter (NET) | Binding/Reuptake | No Significant Affinity/Effect | neupsykey.comwikipedia.org |

Quantitative Evaluation of Dopaminergic Receptor Subtype Binding

In Vitro Enzyme Activity Modulation and Inhibition Studies

In vitro enzyme assays are crucial for determining how a compound might be metabolized or how it might affect enzymatic pathways. databiotech.co.ilbellbrooklabs.com For psychostimulants, key enzymes of interest include cytochrome P450 (CYP450) enzymes, which are responsible for metabolism, and monoamine oxidase (MAO), which degrades neurotransmitters like dopamine. mdpi.comderangedphysiology.com Some stimulants, at high doses, have been shown to inhibit MAO activity. neupsykey.com

Studies investigating the metabolism of pemoline by liver enzymes (e.g., human liver microsomes) would use this compound to precisely quantify the rate of pemoline's degradation. mdpi.com Furthermore, the strategic placement of deuterium (B1214612) in this compound could theoretically slow its metabolism if the deuterated bond is at a site of enzymatic attack, a principle used in the design of some deuterated drugs to alter pharmacokinetics. bioscientia.degoogle.com

Elucidation of Molecular Mechanisms of Action in Cell-Free Systems

Cell-free systems, such as preparations of isolated receptor proteins or purified enzymes, allow researchers to study direct molecular interactions without the complexities of a living cell. databiotech.co.ilbiorxiv.org For instance, radioligand binding assays using membrane fractions containing dopamine transporters can be used to determine the precise binding kinetics of pemoline. In these highly controlled environments, accurate quantification of the test compound is paramount. This compound is the ideal internal standard for use with mass spectrometry to confirm the exact concentrations of pemoline being tested, ensuring the reliability of the resulting kinetic data.

Studies on Cellular Signaling Pathways Influenced by this compound in Controlled Cell Culture Models

The binding of a ligand to its receptor initiates a cascade of intracellular events known as cellular signaling. For dopamine receptors, these pathways can include the protein kinase A (PKA), Akt, and ERK signaling cascades, which are involved in regulating neuronal activity and plasticity. scielo.brnih.gov Studies using controlled cell culture models, such as neuronal cell lines or primary neuron cultures, can elucidate how a compound like pemoline alters these pathways. kyinno.com For example, researchers might measure the phosphorylation state of key proteins like ERK or DARPP-32 in response to pemoline application. nih.gov In these experiments, cell lysates or culture media would be analyzed to determine the concentration of pemoline that elicited the observed signaling changes. The inclusion of this compound as an internal standard during sample analysis by methods like LC-MS would provide the necessary precision for establishing a clear dose-response relationship. frontiersin.org

Metabolic Pathway Elucidation and Pharmacokinetic Profiling Using Pemoline D5 As a Tracer

Application of Stable Isotope Tracing for System-Wide Metabolic Flux Analysis

Stable isotope tracing is a sophisticated and powerful technique for mapping the metabolic journey of a xenobiotic compound. By introducing Pemoline-d5 into a biological system, researchers can conduct detailed metabolic flux analyses. This method allows for the precise quantification of the rates of various metabolic reactions, offering a dynamic view of the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The deuterium (B1214612) atoms in this compound act as a "heavy" tag. When samples from blood, urine, or tissues are analyzed by mass spectrometry, the instrument can easily distinguish between the deuterated this compound and any non-labeled, endogenous compounds that might have a similar mass. This clear differentiation is essential for accurately measuring the concentration of the parent drug and its various metabolic products over time, thereby enabling the construction of a comprehensive pharmacokinetic model.

Identification and Structural Characterization of this compound Metabolites

The metabolism of this compound, mirroring that of Pemoline, proceeds through several well-defined biotransformation pathways. The liver is the primary site of metabolism, where the compound undergoes modifications to increase its water solubility and facilitate its excretion. The use of this compound is instrumental in these studies, as the deuterium label provides a clear and unambiguous signature for identifying drug-related molecular species in complex biological samples. The primary metabolic transformations include oxidation, hydrolysis, and conjugation.

Oxidative reactions, primarily catalyzed by the cytochrome P450 (CYP450) family of enzymes in the liver, represent a key Phase I metabolic pathway for this compound. One of the identified oxidative metabolites is Pemoline dione (B5365651). This transformation involves the oxidation of the oxazolidinone ring structure. Another potential oxidative pathway is the oxidation of the precursor aminorex to form pemoline itself, a reaction that has been observed in equine metabolism studies. The study of this compound allows researchers to trace the atoms from the parent compound to these oxidative products, confirming the metabolic link.

Hydrolysis is another critical Phase I pathway in the metabolism of this compound. This process involves the enzymatic cleavage of the oxazolidinone ring by water. The presence of amide and other susceptible moieties within the Pemoline structure makes it prone to hydrolytic degradation. This degradation leads to the formation of more polar, open-ring intermediates. The primary hydrolytic metabolite identified is Mandelic acid. In the case of this compound, this would result in the formation of Mandelic acid-d5, which retains the deuterium-labeled phenyl ring, allowing for its unambiguous identification.

Following the initial oxidative and hydrolytic (Phase I) transformations, the resulting metabolites of this compound can undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous polar molecules, which significantly increases the water solubility of the metabolites and facilitates their renal excretion. The primary identified Phase II metabolite is a "pemoline conjugate". While the specific conjugating group has not been definitively identified in all literature, this typically involves glucuronic acid or sulfate (B86663). For example, a hydroxylated intermediate of this compound would be a substrate for UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs), leading to the formation of a highly water-soluble glucuronide or sulfate conjugate, respectively.

Table 1: Principal Identified Metabolites of this compound

| Metabolite Name | Metabolic Pathway | Description of Transformation |

|---|---|---|

| Pemoline-d4-dione | Oxidative (Phase I) | Oxidation of the oxazolidinone ring. |

| Mandelic acid-d5 | Hydrolytic (Phase I) | Cleavage of the oxazolidinone ring structure. |

| This compound conjugate | Conjugation (Phase II) | Attachment of a polar endogenous molecule (e.g., glucuronic acid) to facilitate excretion. |

Hydrolytic Degradation Pathways and Intermediates

In Vitro Metabolic Stability and Enzyme Kinetic Studies (e.g., Hepatic Microsome Models)

To predict the metabolic fate of a drug in the body, in vitro models are essential. Human liver microsomes (HLMs) are a standard tool for these studies, as they contain a high concentration of the CYP450 enzymes responsible for the majority of drug metabolism.

In a typical metabolic stability assay, this compound would be incubated with HLMs in the presence of necessary cofactors like NADPH. The concentration of this compound is measured over time to determine its rate of disappearance. This allows for the calculation of key pharmacokinetic parameters such as the metabolic half-life (t½) and the intrinsic clearance (CLint).

Table 2: Parameters from In Vitro Metabolic Studies

| Parameter | Description | Relevance for this compound |

|---|---|---|

| Half-life (t½) | The time it takes for 50% of the compound to be metabolized. | Indicates how quickly this compound is cleared by liver enzymes. |

| Intrinsic Clearance (CLint) | The inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors. It is calculated as Vmax/Km. | A key parameter for predicting in vivo hepatic clearance. |

| Km (Michaelis-Menten Constant) | The substrate concentration at which the metabolic reaction rate is half of Vmax. | Reflects the affinity of the metabolizing enzymes for this compound. A lower Km indicates higher affinity. |

| Vmax (Maximum Velocity) | The maximum rate of the enzymatic reaction at saturating substrate concentrations. | Represents the maximum metabolic capacity for this compound. |

Ex Vivo Analysis of Metabolic Transformations in Animal Tissue Preparations

Ex vivo studies serve as a critical bridge between in vitro experiments and whole-organism in vivo studies. These analyses involve the use of fresh tissue preparations from animals that have been administered this compound. Precision-cut tissue slices, particularly from the liver, are a valuable ex vivo model because they preserve the complex, three-dimensional architecture and the full complement of metabolic enzymes (both Phase I and Phase II) in a more physiologically relevant environment than isolated microsomes.

In such a study, an animal model (e.g., a rat) would be dosed with this compound. After a set period, the animal is euthanized, and organs like the liver are immediately harvested. The liver can be mechanically cut into very thin, viable slices that can be maintained in culture for a short period. These slices can then be used to study the rate of metabolism of the remaining this compound or to identify the array of metabolites present within the tissue. This approach provides a more integrated view of metabolism, capturing the interplay between different enzyme systems and cell types within the organ. While specific findings from ex vivo studies on Pemoline are not detailed in the reviewed literature, this methodology is a standard and powerful approach to confirm the metabolic pathways identified in vitro and to investigate tissue-specific metabolic phenomena.

Investigation of Kinetic Isotope Effects on Pemoline Metabolism

The use of isotopically labeled compounds is a cornerstone of modern drug metabolism and pharmacokinetic research. This compound, a deuterated analog of the central nervous system stimulant pemoline, serves as an invaluable tool for such investigations. Specifically, it enables the detailed study of kinetic isotope effects (KIEs), providing profound insights into the mechanisms and rates of metabolic pathways. The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes—in this case, replacing hydrogen (¹H) with deuterium (²H or D). wikipedia.org

The primary basis for the deuterium kinetic isotope effect is the difference in mass between hydrogen and deuterium. The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond than a C-H bond. In the context of drug metabolism, many biotransformation reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds as a rate-determining step. wikipedia.orgnih.gov When deuterium is substituted at a metabolically active site, the rate of that specific metabolic reaction can be significantly slowed. nih.gov

In the study of pemoline, which is known to be metabolized by the liver, potential metabolic pathways include oxidation and conjugation. fda.govwikipedia.org Metabolites such as pemoline dione and mandelic acid have been identified. fda.gov The formation of these metabolites likely involves oxidative processes that include the breaking of C-H bonds. By using this compound, where deuterium atoms replace hydrogens on the phenyl ring, researchers can precisely probe the impact of this isotopic substitution on the rate of metabolism.

If the rate-limiting step of pemoline's metabolism involves the cleavage of a C-H bond on the phenyl group, then the metabolic rate of this compound would be expected to be slower than that of unlabeled pemoline. This phenomenon allows researchers to:

Identify specific sites of metabolic attack.

Elucidate the reaction mechanisms of the enzymes involved.

For instance, a comparative pharmacokinetic study would measure the plasma concentrations of both pemoline and this compound over time following administration. A reduced clearance and prolonged half-life for this compound would provide strong evidence of a significant kinetic isotope effect in vivo.

Table 1: Illustrative Comparative Pharmacokinetic Parameters of Pemoline and this compound

The following table is a hypothetical representation of expected data from a study investigating the kinetic isotope effect on pemoline metabolism. It illustrates the potential changes in pharmacokinetic parameters when a C-H bond involved in a rate-determining metabolic step is replaced with a C-D bond. This is not real experimental data.

| Parameter | Pemoline (Unlabeled) | This compound | Expected % Change | Rationale for Expected Change |

|---|---|---|---|---|

| Metabolic Clearance (CLm) (mL/min) | 15.0 | 9.5 | -36.7% | Slower enzymatic cleavage of the C-D bond compared to the C-H bond reduces the rate of metabolism. |

| Elimination Half-life (t½) (hours) | 12.0 | 19.0 | +58.3% | Reduced metabolic clearance leads to a longer persistence of the drug in the body. |

| Area Under the Curve (AUC) (ng·h/mL) | 2500 | 3950 | +58.0% | Slower clearance results in greater overall drug exposure over time. |

| Formation of Oxidative Metabolite X (in vitro rate, pmol/min/mg protein) | 100 | 35 | -65.0% | Direct measurement of a specific metabolic pathway showing a significant rate decrease due to deuteration. |

The investigation into the kinetic isotope effects of this compound is crucial for a complete understanding of its disposition in the body. The data derived from such studies are not merely academic; they have practical implications for drug development. By strategically using deuteration to slow down metabolism, it is sometimes possible to improve a drug's pharmacokinetic profile, for example, by increasing its half-life and oral bioavailability, which could allow for different administration regimens. nih.gov Therefore, studying the KIE of this compound provides fundamental knowledge of its metabolic fate and highlights a key strategy used in modern medicinal chemistry.

Advanced Research Applications of Pemoline D5 in Bioanalysis and Chemical Research

Role of Pemoline-d5 as an Internal Standard in Quantitative Bioanalytical Assays

In the field of quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest level of accuracy and precision. nih.gov this compound is an ideal SIL-IS for the quantification of its non-deuterated counterpart, pemoline. lgcstandards.com An internal standard is a compound with physicochemical properties nearly identical to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls. wuxiapptec.com Its purpose is to correct for variations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection. wuxiapptec.com

As a SIL-IS, this compound co-elutes with pemoline during chromatography and exhibits the same behavior during extraction and ionization. nih.govwuxiapptec.com This ensures that any sample-to-sample variability, such as loss during extraction or fluctuations in instrument response, affects both the analyte and the internal standard to the same degree. wuxiapptec.com The final concentration is determined by the ratio of the analyte's response to the internal standard's response, thereby normalizing for these variations and significantly improving the reliability of the results. wuxiapptec.com

Calibration and Validation of LC-MS/MS Methods for Pemoline Quantification

The validation of a bioanalytical method is essential to ensure its reliability for its intended purpose. When using this compound as an internal standard for pemoline quantification, the method undergoes rigorous validation according to international guidelines. This process assesses parameters such as linearity, precision, accuracy, and limits of detection and quantification. nih.govresearchgate.net

A calibration curve is constructed by analyzing a series of standards with known concentrations of pemoline and a constant concentration of this compound. The linearity of the method is established by plotting the peak area ratio of pemoline to this compound against the concentration of pemoline. A high coefficient of determination (r²) indicates a strong linear relationship. nih.gov Precision is determined by repeatedly analyzing samples at different concentrations (quality controls) and is expressed as the coefficient of variation (CV), while accuracy measures how close the measured concentration is to the true value. nih.govresearchgate.net Deuterated internal standards like this compound are crucial for achieving the stringent acceptance criteria for these parameters. nih.gov

The table below illustrates typical validation parameters for an LC-MS/MS method utilizing a deuterated internal standard. While specific data for a pemoline/Pemoline-d5 assay is not publicly available, these values represent common outcomes in such validations. nih.govresearchgate.netmdpi.com

| Validation Parameter | Typical Acceptance Criteria | Example Performance with Deuterated IS |

| Linearity (r²) | >0.99 | >0.997 nih.gov |

| Lower Limit of Quantification (LLOQ) | S/N > 10, Precision <20%, Accuracy ±20% | 20 ng/mL mdpi.com |

| Intra-Assay Precision (CV%) | <15% (<20% at LLOQ) | 0.9 - 14.7% nih.gov |

| Inter-Assay Precision (CV%) | <15% (<20% at LLOQ) | 2.5 - 12.5% nih.gov |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | 90 - 113% of nominal value nih.gov |

| Recovery | Consistent and reproducible | 76.6 - 84% nih.gov |

| Matrix Effect | IS-normalized factor within acceptable limits | Well-compensated by deuterated IS nih.gov |

This table presents illustrative data synthesized from validation studies of various compounds using deuterated internal standards in LC-MS/MS assays.

Minimizing Matrix Effects and Ensuring Analytical Reproducibility

The "matrix effect" is a major challenge in LC-MS/MS bioanalysis, defined as the alteration (suppression or enhancement) of an analyte's ionization by co-eluting components from the biological sample (e.g., plasma, urine). nih.govmyadlm.org This phenomenon can significantly compromise the accuracy and reproducibility of quantitative methods. waters.com

The use of a co-eluting SIL-IS like this compound is the most effective strategy to compensate for matrix effects. wuxiapptec.comnih.gov Because this compound has nearly identical chemical and physical properties to pemoline, any matrix components that interfere with ionization will affect both the analyte and the internal standard to the same extent. nih.govwuxiapptec.com This ensures that the ratio of their signals remains constant, even in the presence of significant ion suppression or enhancement, thus providing a reliable and reproducible measurement across different patient samples. nih.gov Studies have consistently shown that assays using deuterated internal standards exhibit lower imprecision and are less affected by inter-patient matrix variability compared to those using structural analog internal standards. nih.gov

Method Development for Detection and Identification of Related Stimulant Analogs

This compound is also a valuable tool in the development of broader screening methods for forensic and clinical toxicology. These methods are designed to detect and identify a wide range of compounds, including various amphetamine-type stimulants (ATS) and other novel psychoactive substances (NPS), in a single analysis. nih.govshimadzu.comshimadzu.com

In such multi-analyte screening panels, a suite of deuterated internal standards is often employed to ensure accurate identification and semi-quantification of the targeted compounds. nih.govresearchgate.net While a specific deuterated analog is ideal for each analyte, in practice, a representative SIL-IS like this compound can be used to monitor the analytical performance for a group of structurally similar stimulants. Its predictable chromatographic behavior and mass spectrometric fragmentation patterns provide a reference point, aiding in the identification of known and unknown related substances. nih.gov For example, a screening method for over 200 forensically relevant drugs might include Pemoline in its target library, with its analysis being supported by a set of deuterated internal standards like Diazepam-d5. shimadzu.comlcms.cz The use of this compound in developing such methods would improve the reliability of detecting other stimulants by providing a stable reference point within the complex analytical run.

Research on Drug-Drug Interactions Utilizing Deuterated Probes in Controlled In Vitro Systems

Evaluating the potential for drug-drug interactions (DDIs) is a critical component of drug development, mandated by regulatory agencies like the FDA. bioivt.comnih.gov In vitro systems, such as human liver microsomes or hepatocytes, are used to investigate a new drug's potential to inhibit or induce drug-metabolizing enzymes (e.g., Cytochrome P450s) or drug transporters. admescope.comasm.org

Deuterated compounds, such as this compound, can serve as valuable "probe substrates" in these in vitro DDI studies. A probe substrate is a compound metabolized by a specific enzyme pathway. By measuring the metabolism of the probe substrate in the presence and absence of a new drug candidate, researchers can determine if the new drug inhibits that specific metabolic pathway. researchgate.net Using a deuterated probe like this compound offers significant analytical advantages. The kinetic isotope effect associated with the C-D bond can slow down the rate of metabolism, which can be useful for studying rapid metabolic reactions. juniperpublishers.com More importantly, the use of an isotope-labeled probe simplifies the LC-MS/MS analysis, allowing for clear differentiation from the test compound and other matrix components, thereby increasing the sensitivity and specificity of the assay.

While specific DDI studies utilizing this compound as a probe are not widely published, the principles are well-established. For instance, to test if a new drug inhibits the primary metabolic pathway of pemoline, one could incubate liver microsomes with this compound and the new drug. A decrease in the formation of this compound's metabolites compared to a control incubation would indicate an inhibitory DDI. admescope.comasm.org

Exploring the Potential of this compound as a Prototype for Deuterated Nootropic Agent Research

Nootropics, or "smart drugs," are substances that may improve cognitive function, particularly executive functions, memory, creativity, or motivation, in healthy individuals. nih.gov Pemoline itself has been classified as a central nervous system stimulant and a cognitive enhancer. smolecule.comwikipedia.org This positions its deuterated analog, this compound, as an interesting prototype for research into novel deuterated nootropic agents.

The strategic replacement of hydrogen with deuterium (B1214612) in a drug molecule, known as deuteration, is a medicinal chemistry strategy used to improve a drug's pharmacokinetic or toxicological profile. nih.govresearchgate.net The C-D bond is stronger than the C-H bond, which can make the molecule more resistant to metabolic breakdown by enzymes, a phenomenon known as the "deuterium kinetic isotope effect." juniperpublishers.com This can lead to several potential benefits, such as:

Increased half-life: Slower metabolism can mean the drug stays in the body longer, potentially allowing for less frequent dosing. researchgate.net

Improved metabolic profile: Deuteration can alter metabolic pathways, potentially reducing the formation of reactive or toxic metabolites. juniperpublishers.com

Enhanced bioavailability: By reducing first-pass metabolism, a greater proportion of the drug may reach systemic circulation. juniperpublishers.com

Researchers can use this compound to study how these modifications affect the compound's activity and properties. smolecule.com By comparing the metabolism, pharmacokinetics, and pharmacodynamics of pemoline and this compound, scientists can gain insights into how deuteration at the phenyl ring impacts its function as a cognitive enhancer. This knowledge can serve as a foundation for designing the next generation of deuterated nootropic agents with potentially improved efficacy and safety profiles. smolecule.comnih.gov

Future Directions and Emerging Research Avenues for Pemoline D5

Development of Novel Analytical Approaches for Complex Biological Matrices

The quantification of xenobiotics and their metabolites in complex biological matrices such as blood, plasma, and urine presents a significant analytical challenge due to the presence of endogenous interferences. The development of robust and sensitive analytical methods is crucial for accurate pharmacokinetic and metabolic profiling. Pemoline-d5 serves as an ideal internal standard in mass spectrometry-based bioanalytical methods for the quantification of pemoline. The mass shift introduced by the deuterium (B1214612) atoms allows for clear differentiation between the analyte and the internal standard, minimizing isotopic interference and enhancing the accuracy and precision of the assay.

Future research in this area will likely focus on the development of ultra-sensitive methods using advanced mass spectrometry platforms, such as triple quadrupole or high-resolution mass spectrometry (HRMS), to achieve lower limits of quantification. This will be particularly important for studies involving low concentrations of pemoline or for analyzing samples with limited volume. Additionally, efforts may be directed towards the development of dried blood spot (DBS) methods coupled with liquid chromatography-mass spectrometry (LC-MS) for the analysis of this compound. DBS offers a minimally invasive sampling technique that simplifies sample collection, storage, and transportation, making it a valuable tool for large-scale clinical and preclinical studies.

Computational Modeling and Simulation of this compound Interactions and Metabolism

Computational modeling and simulation are becoming indispensable tools in drug discovery and development, providing insights into drug-receptor interactions, metabolic pathways, and pharmacokinetic properties. For this compound, computational approaches can be employed to predict its binding affinity to target proteins and to simulate its metabolic fate. Molecular docking studies can elucidate the interactions of this compound with its pharmacological targets, while quantum mechanics/molecular mechanics (QM/MM) simulations can provide a detailed understanding of the enzymatic reactions involved in its metabolism.

A key area of future research will be the use of computational models to predict the kinetic isotope effect (KIE) on the metabolism of this compound. The C-D bonds are stronger than C-H bonds, which can lead to a slower rate of metabolic reactions involving the cleavage of these bonds. By simulating these effects, researchers can gain a deeper understanding of the metabolic pathways of pemoline and how deuteration influences its pharmacokinetic profile. This knowledge can be invaluable in the design of new drug candidates with improved metabolic stability and reduced off-target effects.

Exploration of this compound as a Tool in Proteomics and Metabolomics Research

The fields of proteomics and metabolomics aim to comprehensively identify and quantify the complete set of proteins and metabolites in a biological system. Stable isotope labeling is a powerful technique in these "-omics" fields, and deuterated compounds like this compound can serve as valuable tools. In proteomics, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a widely used method. While not a direct application for this compound, the principles of using stable isotopes to differentiate between different cellular states are relevant.

In metabolomics, this compound can be used as a tracer to follow the metabolic fate of pemoline within a biological system. By administering this compound and analyzing the resulting metabolome using high-resolution mass spectrometry, researchers can identify novel metabolites and elucidate the metabolic pathways of the parent compound. This approach, known as stable isotope-resolved metabolomics (SIRM), can provide a dynamic view of metabolic fluxes and how they are perturbed by drug administration. Future research may explore the use of this compound in combination with other isotopic tracers to simultaneously probe multiple metabolic pathways.

Interdisciplinary Research Integrating Chemical Synthesis with Biological Inquiry for Deuterated Compounds

The advancement of research with deuterated compounds like this compound relies heavily on the synergy between chemical synthesis and biological investigation. The synthesis of specifically labeled isotopologues is a non-trivial task that requires expertise in synthetic organic chemistry. A 1978 study detailed a method for the synthesis of this compound, highlighting the chemical processes involved. sbq.org.br

Future progress will necessitate continued innovation in synthetic methodologies to allow for the efficient and selective incorporation of deuterium at various positions within a molecule. This will enable the synthesis of a wider range of deuterated standards and tracers for biological research. The integration of biocatalytic methods, such as the use of enzymes for specific chemical transformations, presents a promising avenue for more sustainable and efficient syntheses. sbq.org.br For instance, lipase-mediated enzymatic kinetic resolution has been explored for the synthesis of chiral precursors, which could be adapted for the production of deuterated compounds. sbq.org.br

The collaboration between synthetic chemists and biologists is crucial for the successful application of these compounds. Biologists can identify key research questions that can be addressed using deuterated compounds, while chemists can design and synthesize the necessary molecular tools. This interdisciplinary approach will be essential for fully realizing the potential of compounds like this compound in advancing our understanding of drug metabolism, pharmacology, and systems biology.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing Pemoline-d5, and how are isotopic purity and structural integrity validated?

- Methodological Answer : Synthesis typically involves deuterium incorporation via catalytic exchange or deuterated precursor reactions. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (e.g., H-NMR) and high-resolution mass spectrometry (HRMS) are used to confirm isotopic enrichment (>98% deuterium at specified positions) and structural fidelity. Chromatographic techniques like HPLC with UV detection ensure chemical purity, while isotopic dilution analysis quantifies residual non-deuterated impurities .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices during pharmacokinetic studies?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., Pemoline-d10) is preferred for specificity. Calibration curves should span physiologically relevant concentrations (e.g., 1–500 ng/mL), with validation parameters including intraday/interday precision (<15% RSD) and recovery rates (85–115%). Matrix effects are minimized via protein precipitation or solid-phase extraction .

Q. How should researchers design in vitro assays to assess this compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Use buffer systems (e.g., phosphate buffers for pH 1.2–7.4) and incubate this compound at 37°C. Samples are analyzed at timed intervals (0, 1, 3, 6, 24 hours) via LC-MS to monitor degradation products. Stability thresholds (e.g., <10% degradation) are established, and Arrhenius plots predict shelf-life under accelerated conditions .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported metabolic pathways between Pemoline and this compound?

- Methodological Answer : Conduct comparative metabolism studies using hepatocyte incubations or microsomal assays with NADPH cofactors. Employ deuterium isotope effect (DIE) analysis to differentiate enzymatic vs. non-enzymatic pathways. For conflicting data, replicate experiments under standardized conditions (e.g., CYP450 isoform-specific inhibitors) and validate via stable isotope tracing .

Q. How can computational modeling predict the impact of deuterium substitution on this compound’s binding affinity to dopamine transporters?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) to compare binding free energies () of Pemoline and this compound. Deuterium effects on bond lengths and vibrational modes are analyzed via density functional theory (DFT). Validate predictions with in vitro competitive binding assays using H-labeled ligands .

Q. What statistical approaches are recommended for interpreting dose-response variability in this compound neuropharmacological studies?

- Methodological Answer : Apply mixed-effects models to account for inter-subject variability. Use Bayesian hierarchical modeling to integrate historical data, and bootstrap resampling to assess confidence intervals for EC values. Outliers are evaluated via Grubbs’ test or robust regression .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.